molecular formula C19H19ClN4O2S2 B11258801 5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

Cat. No.: B11258801
M. Wt: 435.0 g/mol
InChI Key: TUMIEJFBARIDQU-UHFFFAOYSA-N
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Description

5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a piperidine moiety, and a thiophene sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClN4O2S2

Molecular Weight

435.0 g/mol

IUPAC Name

5-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C19H19ClN4O2S2/c20-17-8-10-19(27-17)28(25,26)23-15-6-4-5-14(13-15)16-7-9-18(22-21-16)24-11-2-1-3-12-24/h4-10,13,23H,1-3,11-12H2

InChI Key

TUMIEJFBARIDQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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